ZSTK474

Catalog No.
S548431
CAS No.
475110-96-4
M.F
C19H21F2N7O2
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZSTK474

CAS Number

475110-96-4

Product Name

ZSTK474

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

Molecular Formula

C19H21F2N7O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, 2-(difluoromethyl)-1-(4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl)-1H-benzimidazole, ZSTK474

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

The exact mass of the compound 4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine is 417.17248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of triamino-1,3,5-triazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ZSTK474 (CAS 475110-96-4) is an orally bioavailable, ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Unlike first-generation PI3K inhibitors that exhibit off-target kinase activity and restrictive pharmacokinetic profiles, ZSTK474 provides reversible inhibition of PI3Kα, β, δ, and γ isoforms at nanomolar concentrations[1]. For industrial and translational research procurement, its primary value lies in its quantified selectivity profile—particularly its strict exclusion of mTOR—combined with extended aqueous stability and in vivo tolerability. This makes ZSTK474 a critical tool compound for isolating PI3K-dependent pathways in oncology, immunology, and neuroprotection models without the confounding toxicity and instability of legacy alternatives [2].

Substituting ZSTK474 with legacy benchmark inhibitors like LY294002 or Wortmannin compromises assay reproducibility and data integrity. LY294002 requires high micromolar dosing to achieve sufficient PI3K inhibition, which inherently triggers off-target cross-reactivity with mTOR and DNA-PK, confounding phenotypic readouts [1]. Conversely, while Wortmannin offers nanomolar potency, it is an irreversible inhibitor with documented aqueous instability, degrading within minutes to hours under standard physiological conditions [2]. This rapid degradation necessitates continuous re-dosing in prolonged cell assays and causes severe systemic toxicity in vivo. Procuring ZSTK474 resolves these critical workflow bottlenecks by providing stable, reversible, and selective target engagement that translates from in vitro to in vivo models .

Enhanced Potency and Isoform Profile vs. LY294002

ZSTK474 demonstrates nanomolar potency across all class I PI3K isoforms, outperforming the classic benchmark LY294002. In cell-free assays, ZSTK474 achieves IC50 values ranging from 4.6 nM (PI3Kδ) to 49 nM (PI3Kγ), whereas LY294002 requires approximately 1.4 µM to achieve similar inhibition [1].

Evidence DimensionClass I PI3K Inhibition (IC50)
Target Compound DataZSTK474: 4.6 nM (δ), 16 nM (α), 44 nM (β), 49 nM (γ)
Comparator Or BaselineLY294002: ~1.4 µM (average across isoforms)
Quantified DifferenceZSTK474 is approximately 30-fold more potent than LY294002.
ConditionsCell-free ATP-competitive kinase assay

Enables nanomolar dosing regimens, drastically reducing the risk of solvent (DMSO) toxicity and ensuring cleaner target engagement in cell-based assays.

Absolute mTOR Exclusion for Clean Signal Isolation

A major limitation of legacy PI3K inhibitors like LY294002 and dual inhibitors like PI-103 is their cross-reactivity with mTOR. ZSTK474 is kinome-selective, showing less than 40% inhibition of mTOR even at extreme concentrations of 100 µM, ensuring that standard nanomolar working doses remain strictly PI3K-specific [1].

Evidence DimensionmTOR Inhibition
Target Compound DataZSTK474: <40% inhibition at 100 µM (IC50 > 100 µM)
Comparator Or BaselineLY294002 & PI-103: Significant mTOR inhibition at standard working concentrations
Quantified DifferenceZSTK474 excludes mTOR activity at doses >2000-fold higher than its PI3K IC50.
ConditionsK-LISA assay / in vitro kinase profiling

Essential for researchers who must decouple PI3K signaling from mTOR activity to avoid confounded data in metabolic and oncological studies.

Assay Stability and Reversibility vs. Wortmannin

While Wortmannin is a potent PI3K inhibitor, it binds irreversibly and suffers from extreme aqueous instability, degrading rapidly in culture media. ZSTK474 acts as a reversible ATP-competitive inhibitor and maintains chemical stability, allowing for consistent target suppression over multi-day assays without the need for continuous re-dosing [1].

Evidence DimensionMechanism and Aqueous Stability
Target Compound DataZSTK474: Reversible ATP-competitive binding; stable in prolonged culture
Comparator Or BaselineWortmannin: Irreversible covalent binding; highly unstable in aqueous media
Quantified DifferenceZSTK474 maintains consistent target engagement over multi-day assays, whereas Wortmannin fails in long-term efficacy without repeated dosing.
ConditionsLong-term cell proliferation and immunoprecipitated PI3K washout assays

Guarantees reproducible readouts in multi-day cell culture workflows, eliminating the variable of rapid compound degradation.

In Vivo Processability and Oral Tolerability

Translating in vitro PI3K inhibition to in vivo models is difficult with legacy compounds due to severe systemic toxicity. ZSTK474 is formulated for oral administration and demonstrates quantifiable antitumor efficacy in murine xenografts at doses of 200–400 mg/kg/day without causing critical organ toxicity or lethal adverse events [1].

Evidence DimensionIn Vivo Dosing Suitability
Target Compound DataZSTK474: Orally bioavailable; well-tolerated at 200–400 mg/kg/day
Comparator Or BaselineWortmannin / LY294002: Severe systemic toxicity and poor pharmacokinetics limiting systemic use
Quantified DifferenceZSTK474 enables sustained systemic oral dosing and tumor regression without the lethal toxicity associated with legacy inhibitors.
ConditionsMurine xenograft models (e.g., A549 lung cancer)

Provides a seamless, scalable transition from in vitro screening to in vivo preclinical validation, reducing the need to switch compounds mid-project.

Decoupling PI3K and mTOR Signaling in Cancer Models

ZSTK474 is a primary procurement choice when researchers need to isolate PI3K-specific effects from mTOR, avoiding the dual-inhibition artifacts caused by PI-103 or LY294002[1].

Long-Term Cell Proliferation and Differentiation Assays

Due to its extended aqueous stability and reversible binding, ZSTK474 is highly suitable for multi-day assays (e.g., osteoclastogenesis or angiogenesis) where Wortmannin would rapidly degrade and yield false negatives [2].

Translational In Vivo Pharmacodynamic Profiling

ZSTK474's oral bioavailability and tolerability profile make it a highly suitable compound for systemic administration in murine xenograft models, outperforming legacy inhibitors that cause severe organ toxicity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

10

Exact Mass

417.17247926 Da

Monoisotopic Mass

417.17247926 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K0068GK39A

Pharmacology

PI3K Inhibitor ZSTK474 is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.

Other CAS

475110-96-4

Wikipedia

Zstk-474

Dates

Last modified: 08-15-2023
1: Tamura N. Recent findings on phosphoinositide-3 kinase in rheumatic diseases. Nihon Rinsho Meneki Gakkai Kaishi. 2012;35(1):8-13. PubMed PMID: 22374437.
2: Haruta K, Mori S, Tamura N, Sasaki A, Nagamine M, Yaguchi SI, Kamachi F, Enami J, Kobayashi S, Yamori T, Takasaki Y. Inhibitory effects of ZSTK474, a phosphatidylinositol 3-kinase inhibitor, on adjuvant-induced arthritis in rats. Inflamm Res. 2012 Feb 15. [Epub ahead of print] PubMed PMID: 22349137.
3: Kong D, Yamori T. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs. Bioorg Med Chem. 2012 Mar 15;20(6):1947-51. Epub 2012 Jan 21. PubMed PMID: 22336246.
4: Smith GC, Ong WK, Rewcastle GW, Kendall JD, Han W, Shepherd PR. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo. Biochem J. 2012 Feb 15;442(1):161-9. PubMed PMID: 22142257.
5: Dan S, Okamura M, Mukai Y, Yoshimi H, Inoue Y, Hanyu A, Sakaue-Sawano A, Imamura T, Miyawaki A, Yamori T. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Eur J Cancer. 2011 Nov 14. [Epub ahead of print] PubMed PMID: 22088482.
6: Yang S, Xiao X, Meng X, Leslie KK. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors. PLoS One. 2011;6(10):e26343. Epub 2011 Oct 19. PubMed PMID: 22039466; PubMed Central PMCID: PMC3198385.
7: Duong HQ, Kim HJ, Kang HJ, Seong YS, Bae I. ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine. Oncol Rep. 2012 Jan;27(1):182-8. doi: 10.3892/or.2011.1503. Epub 2011 Oct 12. PubMed PMID: 21993922.
8: Rewcastle GW, Gamage SA, Flanagan JU, Frederick R, Denny WA, Baguley BC, Kestell P, Singh R, Kendall JD, Marshall ES, Lill CL, Lee WJ, Kolekar S, Buchanan CM, Jamieson SM, Shepherd PR. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). J Med Chem. 2011 Oct 27;54(20):7105-26. Epub 2011 Sep 27. PubMed PMID: 21882832.
9: Anzai K, Sekine-Suzuki E, Ueno M, Okamura M, Yoshimi H, Dan S, Yaguchi S, Enami J, Yamori T, Okayasu R. Effectiveness of combined treatment using X-rays and a phosphoinositide 3-kinase inhibitor, ZSTK474, on proliferation of HeLa cells in vitro and in vivo. Cancer Sci. 2011 Jun;102(6):1176-80. doi: 10.1111/j.1349-7006.2011.01916.x. Epub 2011 Apr 4. PubMed PMID: 21352422.
10: Kong D, Yamazaki K, Yamori T. Discovery of phosphatidylinositol 3-kinase inhibitory compounds from the Screening Committee of Anticancer Drugs (SCADS) library. Biol Pharm Bull. 2010;33(9):1600-4. PubMed PMID: 20823581.

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